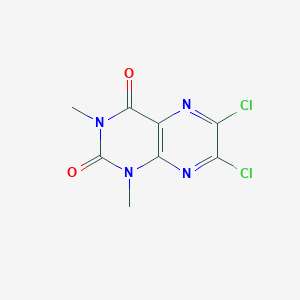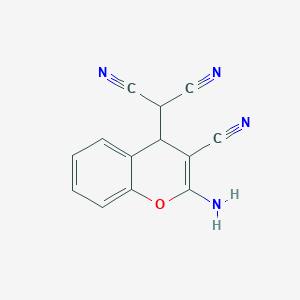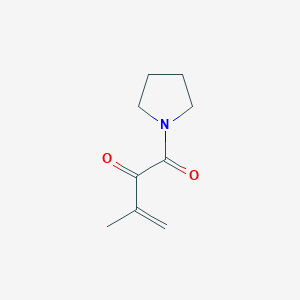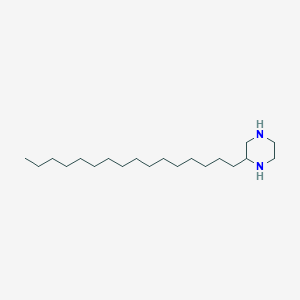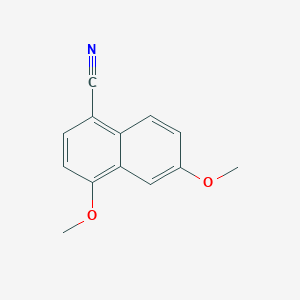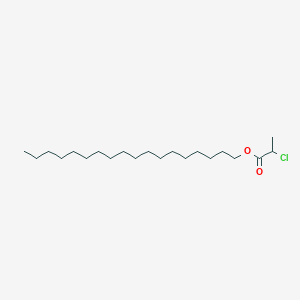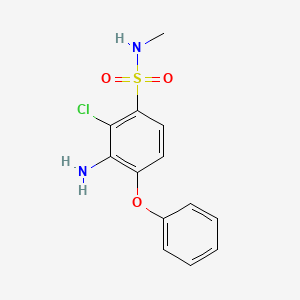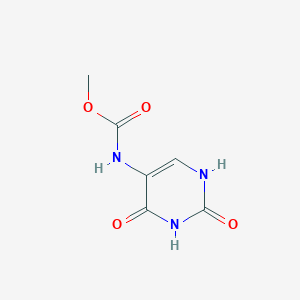
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate typically involves the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the hydrogen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: A precursor in the synthesis of methyl hydrogen (2,4-dihydroxypyrimidin-5-yl)carbonimidate.
Methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88394-26-7 |
|---|---|
Molekularformel |
C6H7N3O4 |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
methyl N-(2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)8-3-2-7-5(11)9-4(3)10/h2H,1H3,(H,8,12)(H2,7,9,10,11) |
InChI-Schlüssel |
PPILFUAXNLFLCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


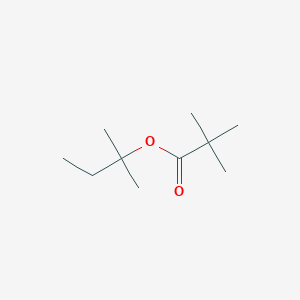
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
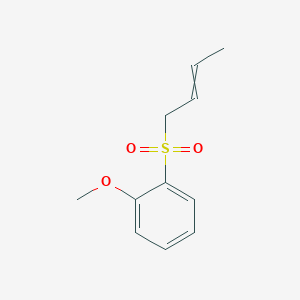
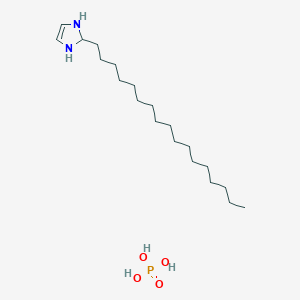

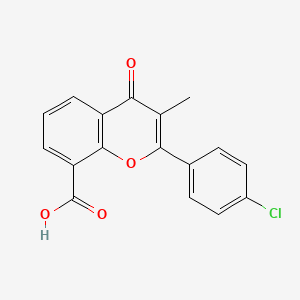
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
